

Spectroscopic Profile of N-Methylformanilide: A Technical Guide

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Compound of Interest

Compound Name: *N-Methylformanilide*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **N-Methylformanilide**, a versatile compound utilized in various chemical syntheses. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Chemical Structure

N-Methylformanilide (CAS No. 93-61-8) is an organic compound with the molecular formula C_8H_9NO .^{[1][2][3][4]} Its structure consists of a formamide group attached to an N-methylaniline moiety.

Caption: Chemical structure of **N-Methylformanilide**.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **N-Methylformanilide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
Predicted values		
3.29	s	N-CH ₃
7.18 - 7.45	m	Aromatic-H
8.35	s	CHO

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
32.5	N-CH ₃
120.7	Aromatic C-H
125.1	Aromatic C-H
129.6	Aromatic C-H
141.2	Aromatic C-N
162.8	C=O

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Liquid Film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2920	Medium	Aliphatic C-H stretch
~1670	Strong	C=O stretch (amide)
~1600, ~1500	Medium-Strong	Aromatic C=C stretch
~1400	Medium	C-N stretch
~750, ~690	Strong	Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
135	High	[M] ⁺ (Molecular Ion)
106	High	[M - CHO] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 20-50 mg of **N-Methylformanilide**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[\[4\]](#)[\[5\]](#)

- Transfer the solution to a 5 mm NMR tube.[\[6\]](#)

Instrumentation and Data Acquisition:

- Instrument: A standard NMR spectrometer (e.g., Bruker, 400 MHz or higher).
- ^1H NMR:
 - Acquire a 1D proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
- ^{13}C NMR:
 - Acquire a 1D carbon spectrum with proton decoupling.[\[7\]](#)
 - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.[\[8\]](#)
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Reference the spectrum to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film Method):

- Place a small drop of neat **N-Methylformanilide** onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[\[9\]](#)
- Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.[\[9\]](#)[\[10\]](#)
- Mount the sandwiched plates in the sample holder of the FTIR spectrometer.

Instrumentation and Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Scan range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
- Data Processing:
 - Acquire a background spectrum of the clean, empty salt plates.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **N-Methylformanilide** in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 10-100 $\mu\text{g/mL}$).[\[11\]](#)
- Transfer the solution to a GC autosampler vial.[\[11\]](#)

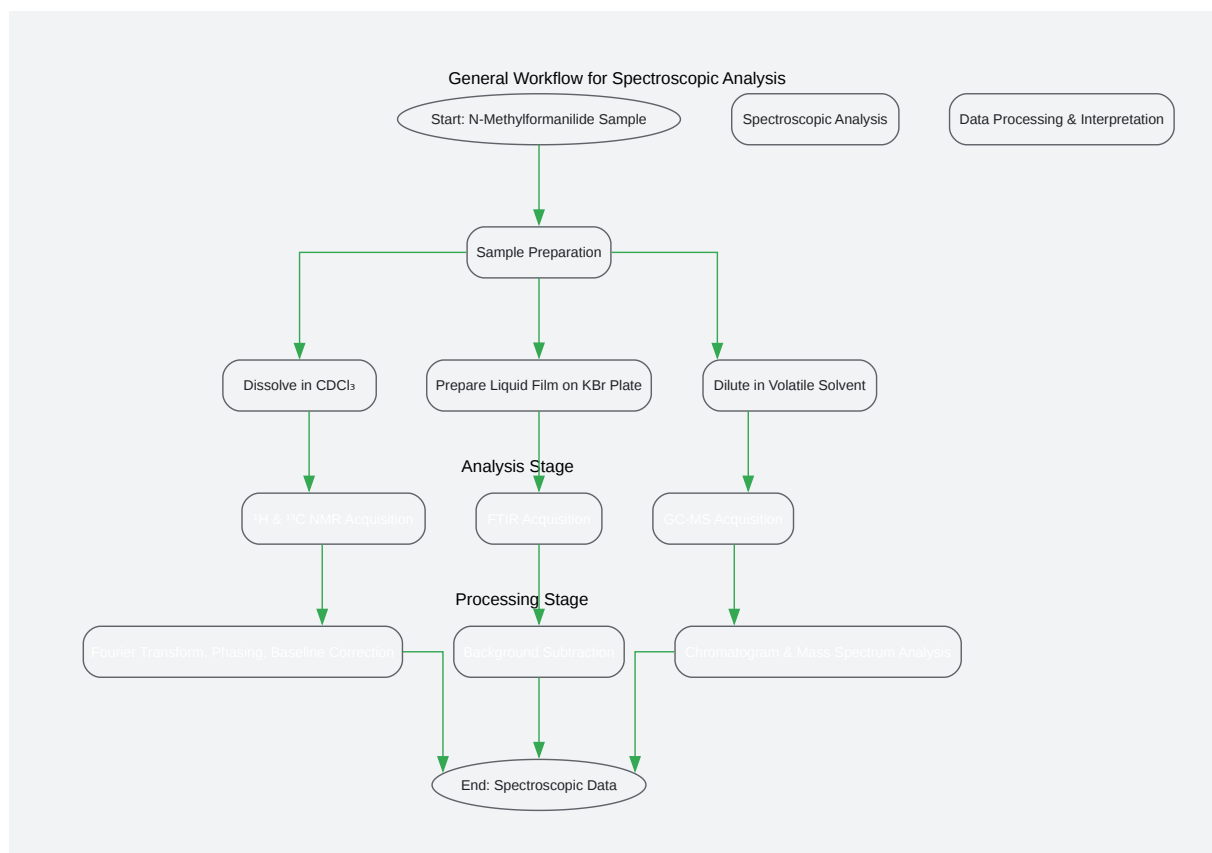
Instrumentation and Data Acquisition:

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- Gas Chromatography (GC) Conditions (Typical):
 - Injector Temperature: 250-280 $^{\circ}\text{C}$.[\[12\]](#)

- Column: A non-polar capillary column (e.g., DB-5MS or equivalent).[12]
- Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of 250-300 °C.
- Carrier Gas: Helium at a constant flow rate.[12]
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- Data Processing:
 - The instrument software will generate a total ion chromatogram (TIC) and mass spectra for the eluting peaks.
 - Identify the peak corresponding to **N-Methylformanilide** based on its retention time and compare the acquired mass spectrum with a reference library or the expected fragmentation pattern.

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of **N-Methylformanilide**.



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Caption: A generalized workflow for the spectroscopic analysis of **N-Methylformanilide**.

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